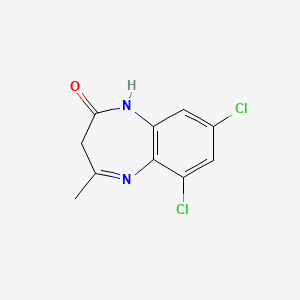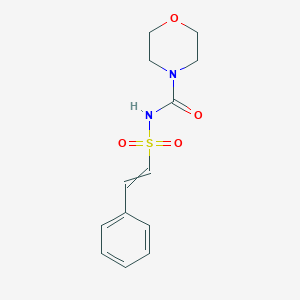
2,6-Dimethylpyridine;nickel(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-dimethylpyridine typically involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the acidic by-products .
For the synthesis of 2,6-Dimethylpyridine;nickel(2+), a common method involves the reaction of 2,6-dimethylpyridine with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in an appropriate solvent like ethanol or water. The reaction is typically conducted under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of 2,6-dimethylpyridine often employs continuous flow processes to enhance efficiency and yield. These processes involve the use of fixed-bed reactors packed with catalysts like Raney nickel, which facilitate the methylation of pyridine under controlled conditions .
化学反応の分析
Types of Reactions
2,6-Dimethylpyridine;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Palladium on carbon as a catalyst in a hydrogen atmosphere.
Major Products
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-dimethylpiperidine.
Substitution: Various substituted pyridines depending on the electrophile used.
科学的研究の応用
2,6-Dimethylpyridine;nickel(2+) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the properties of nickel complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
作用機序
The mechanism of action of 2,6-Dimethylpyridine;nickel(2+) involves the coordination of the nitrogen atoms in 2,6-dimethylpyridine to the nickel ion. This coordination alters the electronic properties of the nickel ion, making it more reactive in various chemical processes. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules .
類似化合物との比較
Similar Compounds
2,4-Dimethylpyridine: Another derivative of pyridine with methyl groups at the 2 and 4 positions.
2,6-Dimethylpiperidine: A reduced form of 2,6-dimethylpyridine.
4-Dimethylaminopyridine: A derivative of pyridine with a dimethylamino group at the 4 position.
Uniqueness
2,6-Dimethylpyridine;nickel(2+) is unique due to its specific coordination chemistry and the steric effects imparted by the methyl groups. These properties make it particularly useful in catalysis and as a ligand in coordination complexes .
特性
CAS番号 |
56105-03-4 |
|---|---|
分子式 |
C28H36N4Ni+2 |
分子量 |
487.3 g/mol |
IUPAC名 |
2,6-dimethylpyridine;nickel(2+) |
InChI |
InChI=1S/4C7H9N.Ni/c4*1-6-4-3-5-7(2)8-6;/h4*3-5H,1-2H3;/q;;;;+2 |
InChIキー |
BMVHLFFINYKPIC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.CC1=NC(=CC=C1)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)

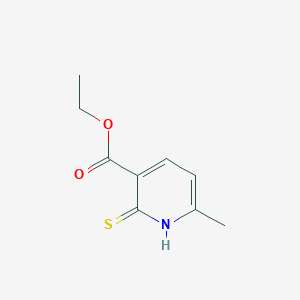
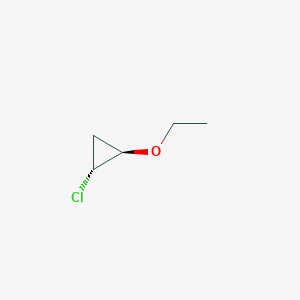
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)



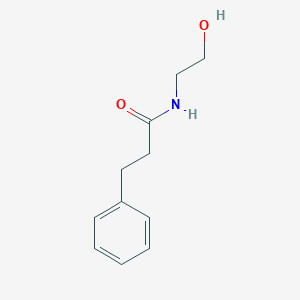
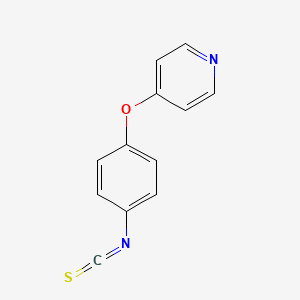
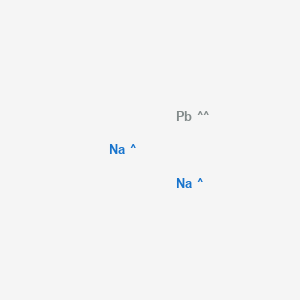
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
